Cas no 179248-59-0 (6,7-Dimethoxy-N-(4-phenoxyphenyl)-4-quinazolinamine)
179248-59-0 structure
Product Name:6,7-Dimethoxy-N-(4-phenoxyphenyl)-4-quinazolinamine
CAS-nummer:179248-59-0
MF:C22H19N3O3
MW:373.404565095901
MDL:MFCD01815300
CID:906718
PubChem ID:329824504
Update Time:2025-04-19
6,7-Dimethoxy-N-(4-phenoxyphenyl)-4-quinazolinamine Chemische en fysische eigenschappen
Naam en identificatie
-
- 6,7-Dimethoxy-N-(4-phenoxyphenyl)-4-quinazolinamine
- 6,7-Dimethoxy-N-(4-phenoxyphenyl)-
- Src Inhibitor-1
- 6,7-dimethoxy-N-(4-phenoxyphenyl)quinazolin-4-amine
- Src I1
- Src Kinase Inhibitor I
- Src Kinase Inhikitor
- Src Kinase Inhibitor 1
- Src-l1
- 4-(4′-Phenoxyanilino)-6,7-dimethoxyquinazoline
- SKI-1
- Edr
- HHAT
- HB-1
- Mar2
- MART2
- Src Inhibitor 1
- Src I 1
- 4-Quinazolinamine, 6,7-dimethoxy-N-(4-phenoxyphenyl)-
- 4-(4'-PHENOXYANILINO)-6,7-DIMETHOXYQUINAZOLINE
- 4-(4′-Phenoxyanilino)-6,7-dimethoxyquinazoline
- Src-I1
- Bionet1_003516
- Oprea1_231056
- GTPL6042
- HMS578L18
- MEF3L
- CHEBI:78332
- CCG-206789
- CHEMBL97771
- BRD-K50495309-001-01-2
- HMS3678E03
- SKI
- J-011437
- AKOS002350963
- KIN001-030
- HMS3229K19
- DTXSID50363056
- EX-A1230
- NCGC00370851-01
- DMWVGXGXHPOEPT-UHFFFAOYSA-N
- BDBM50095227
- SRC-kinase-inhibitor-I
- Src Kinase Inhibitor 1;Src-l1
- HMS3414E03
- SCHEMBL1387206
- HY-101053
- BCP24909
- Src Kinase Inhibitor I - CAS 179248-59-0
- MFCD01815300
- 11N-067
- Src Inhibitor-1, >=98% (HPLC)
- Q27088870
- 179248-59-0
- s6567
- CS-6178
- HSCI1_000234
- (6,7-Dimethoxy-quinazolin-4-yl)-(4-phenoxy-phenyl)-amine
- (4'-oxyphenyl-phenylamino)-6,7-dimethoxyquinazoline
- A11195
- BRD-K50495309-001-02-0
- DA-78012
- Src kinase inhibitor I?
- DTXCID90314103
- SDCCGSBI-0086709.P003
-
- MDL: MFCD01815300
- Inchi: 1S/C22H19N3O3/c1-26-20-12-18-19(13-21(20)27-2)23-14-24-22(18)25-15-8-10-17(11-9-15)28-16-6-4-3-5-7-16/h3-14H,1-2H3,(H,23,24,25)
- InChI-sleutel: DMWVGXGXHPOEPT-UHFFFAOYSA-N
- LACHT: O(C)C1C(=CC2C(C=1)=C(N=CN=2)NC1C=CC(=CC=1)OC1C=CC=CC=1)OC
Berekende eigenschappen
- Exacte massa: 373.14300
- Monoisotopische massa: 373.14264148g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 28
- Aantal draaibare bindingen: 6
- Complexiteit: 466
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 65.5
- XLogP3: 4.9
Experimentele eigenschappen
- Smeltpunt: NA
- Oplosbaarheid: DMSO: >10mg/mL
- PSA: 65.50000
- LogboekP: 5.25590
6,7-Dimethoxy-N-(4-phenoxyphenyl)-4-quinazolinamine Beveiligingsinformatie
-
Symbool:
- Signaalwoord:Warning
- Gevaarverklaring: H302-H315-H319-H335-H413
- Waarschuwingsverklaring: P261-P305 + P351 + P338
- Vervoersnummer gevaarlijk materiaal:UN 3077 9 / PGIII
- WGK Duitsland:3
- Code gevarencategorie: 22-36/37/38
- Veiligheidsinstructies: 26
-
Identificatie van gevaarlijk materiaal:
- Opslagvoorwaarde:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
6,7-Dimethoxy-N-(4-phenoxyphenyl)-4-quinazolinamine Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D135775-5mg |
6,7-Dimethoxy-N-(4-phenoxyphenyl)-4-quinazolinamine |
179248-59-0 | ≥98%(HPLC) | 5mg |
¥670.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D135775-1mg |
6,7-Dimethoxy-N-(4-phenoxyphenyl)-4-quinazolinamine |
179248-59-0 | ≥98%(HPLC) | 1mg |
¥265.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D135775-25mg |
6,7-Dimethoxy-N-(4-phenoxyphenyl)-4-quinazolinamine |
179248-59-0 | ≥98%(HPLC) | 25mg |
¥2107.90 | 2023-09-03 | |
| S e l l e c k ZHONG GUO | S6567-5mg |
Src Inhibitor 1 |
179248-59-0 | 99.96% | 5mg |
¥795.42 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S6567-25mg |
Src Inhibitor 1 |
179248-59-0 | 99.96% | 25mg |
¥2433.21 | 2023-09-15 | |
| ChemScence | CS-6178-2mg |
Src Inhibitor 1 |
179248-59-0 | 99.98% | 2mg |
$60.0 | 2022-04-27 | |
| ChemScence | CS-6178-5mg |
Src Inhibitor 1 |
179248-59-0 | 99.98% | 5mg |
$84.0 | 2022-04-27 | |
| ChemScence | CS-6178-10mg |
Src Inhibitor 1 |
179248-59-0 | 99.98% | 10mg |
$114.0 | 2022-04-27 | |
| ChemScence | CS-6178-25mg |
Src Inhibitor 1 |
179248-59-0 | 99.98% | 25mg |
$264.0 | 2022-04-27 | |
| ChemScence | CS-6178-50mg |
Src Inhibitor 1 |
179248-59-0 | 99.98% | 50mg |
$474.0 | 2022-04-27 |
6,7-Dimethoxy-N-(4-phenoxyphenyl)-4-quinazolinamine Gerelateerde literatuur
-
Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
179248-59-0 (6,7-Dimethoxy-N-(4-phenoxyphenyl)-4-quinazolinamine) Gerelateerde producten
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- 202475-38-5(4-Quinazolinamine, 6,7-dimethoxy-N-(3-methoxyphenyl)-)
- 153437-07-1(JAK3 Inhibitor, Negative Control)
- 179246-86-7(4-Quinazolinamine, 5,6-dimethoxy-N-(4-phenoxyphenyl)-,monohydrochloride)
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- 179248-68-1(1,4-Benzenediamine, N-(6,7-dimethoxy-4-quinazolinyl)-N'-phenyl-)
- 153437-55-9(3-(6,7-Dimethoxyquinazolin-4-ylamino)phenol)
- 202475-60-3(Janex-1)
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